4-(Difluoromethoxy)benzene-1,2-diamine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

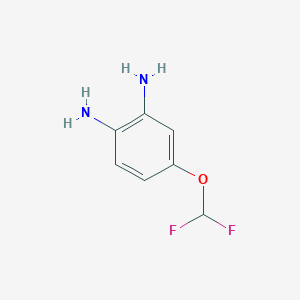

Structure

3D Structure

Propiedades

IUPAC Name |

4-(difluoromethoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBDLKBKKHPPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethoxy)benzene-1,2-diamine is an aromatic diamine of significant interest in medicinal chemistry and materials science. The incorporation of a difluoromethoxy (-OCHF₂) group into the phenylene-1,2-diamine scaffold imparts unique physicochemical properties that are highly sought after in modern drug design. The -OCHF₂ group can enhance metabolic stability, improve membrane permeability, and act as a lipophilic hydrogen bond donor, making it a valuable moiety for modulating the properties of bioactive molecules.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, serving as a technical resource for its application in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While a boiling point has been reported, a specific melting point is not consistently available in the literature, and its physical state has been described as either a liquid or solid.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3][4] |

| CAS Number | 172282-50-7 | [1][2][4] |

| Molecular Formula | C₇H₈F₂N₂O | [2][3] |

| Molecular Weight | 174.15 g/mol | [1][2][3] |

| Boiling Point | 294.7 ± 35.0 °C at 760 mmHg | [2] |

| Melting Point | Not Available (N/A) | [4][5] |

| Physical Form | Solid or liquid | |

| Purity | Typically ≥95-97% | [2] |

| InChI Key | GRBDLKBKKHPPQX-UHFFFAOYSA-N | [1][2][3] |

| SMILES | C1=CC(=C(C=C1OC(F)F)N)N | [3][4] |

| Storage | 2-8°C, keep in dark place, under inert atmosphere |

Synthesis Pathway

The most common industrial-scale synthesis of this compound originates from 4-nitrophenol. The process involves two key transformations: the introduction of the difluoromethoxy group and the reduction of the nitro functionality.[1]

Caption: Synthesis of this compound from 4-nitrophenol.

Experimental Protocol: Reduction of 4-(Difluoromethoxy)nitrobenzene

The final step in the synthesis is the catalytic reduction of the nitro group. While a specific protocol for this exact substrate is proprietary, a general and robust procedure for the iron-catalyzed reduction of nitroarenes using hydrazine hydrate serves as an excellent model.

Objective: To reduce the nitro group of the precursor to form the vicinal diamine.

Materials:

-

4-(Difluoromethoxy)nitrobenzene (1.0 eq)

-

Hydrazine hydrate (4.0 eq)

-

Iron oxide (Fe₂O₃) or other iron catalyst (e.g., 1 mol% Fe)

-

Activated Carbon (optional co-catalyst)

-

Solvent (e.g., Ethanol, THF, or water)

Procedure:

-

A reaction vessel is charged with 4-(difluoromethoxy)nitrobenzene, the solvent, and the iron catalyst (and activated carbon, if used).[1]

-

The mixture is stirred to create a suspension.

-

Hydrazine hydrate is added to the mixture portion-wise. The reaction is often exothermic.

-

The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours (typically 2-10 hours) until analysis (e.g., by TLC or HPLC) indicates complete consumption of the starting material.[1]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified, typically by column chromatography or recrystallization, to yield this compound.

Chemical Reactivity and Applications

The chemical behavior of this compound is governed by the interplay between the electron-donating amino groups and the moderately electron-withdrawing difluoromethoxy group.[1]

-

Nucleophilicity of Amino Groups: The two primary amine groups are nucleophilic and serve as the primary sites for derivatization. Their nucleophilicity is slightly attenuated by the electron-withdrawing nature of the -OCHF₂ group.[1]

-

Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic attack by the powerful electron-donating effect of the two amino groups, which generally outweighs the deactivating inductive effect of the -OCHF₂ substituent.[1]

Key Application: Synthesis of Benzimidazoles

A primary application of this compound is in the synthesis of benzimidazoles, a heterocyclic scaffold prevalent in many biologically active molecules. The vicinal diamine functionality readily undergoes condensation with carboxylic acids or aldehydes to form the fused imidazole ring system.[1]

Caption: General reaction pathway for the synthesis of benzimidazoles.

Experimental Protocol: Benzimidazole Synthesis (Phillips Method)

The Phillips method, involving the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, is a classic and widely used procedure.

Objective: To synthesize a 2-substituted-5-(difluoromethoxy)benzimidazole.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid (R-COOH) (1.0-1.2 eq)

-

Concentrated Hydrochloric Acid (or other acid catalyst)

-

Water

Procedure:

-

In a round-bottom flask, this compound and the selected carboxylic acid are combined.

-

Concentrated hydrochloric acid is added, and the mixture is heated, often to reflux, for 2-4 hours.

-

The reaction is monitored for completion by TLC or HPLC.

-

After cooling to room temperature, the mixture is carefully neutralized by the dropwise addition of a base (e.g., 10% sodium hydroxide solution) until alkaline.

-

The precipitated crude product is collected by filtration and washed with cold water.

-

The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure benzimidazole derivative.

Spectroscopic Characterization

High-resolution NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.[1]

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the two amine (NH₂) protons, and a characteristic triplet for the single proton of the difluoromethoxy (-OCHF₂) group due to coupling with the two fluorine atoms.[1]

-

¹³C NMR: The carbon spectrum will display signals for the unique carbon atoms. The carbon of the -OCHF₂ group is readily identified as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JCF).[1]

-

¹⁹F NMR: The fluorine spectrum provides a direct method for confirming the presence of the difluoromethoxy group, which should appear as a doublet, due to coupling with the single proton on its carbon.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2] It may also be harmful if swallowed, in contact with skin, or if inhaled.

-

Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[2]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, dark place (2-8°C) under an inert atmosphere to prevent degradation.

References

An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine (CAS 172282-50-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Difluoromethoxy)benzene-1,2-diamine, a key building block in medicinal chemistry and materials science.

Core Properties and Identifiers

This compound is a substituted phenylenediamine featuring a difluoromethoxy group, which imparts unique electronic and lipophilic properties. These characteristics make it a valuable precursor in the synthesis of novel compounds with enhanced metabolic stability and cell permeability.[1]

| Property | Value | Source |

| CAS Number | 172282-50-7 | [2] |

| Molecular Formula | C₇H₈F₂N₂O | [2] |

| Molecular Weight | 174.15 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Difluoromethoxy-1,2-phenylenediamine, Pantoprazole Impurity 11 | [2][3] |

| InChI Key | GRBDLKBKKHPPQX-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1OC(F)F)N)N | [2] |

Physicochemical Properties (Computed)

| Property | Value | Source |

| XLogP3 | 1.6 | [2] |

| Topological Polar Surface Area | 61.3 Ų | [2] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 2 |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves a two-step process starting from 4-nitrophenol. The first step is the introduction of the difluoromethoxy group, followed by the reduction of the nitro group to form the diamine.

Logical Flow of Synthesis

References

An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and potential applications of 4-(difluoromethoxy)benzene-1,2-diamine. This compound serves as a critical building block in medicinal chemistry, particularly for the development of heterocyclic compounds with therapeutic potential.

Molecular Structure and Chemical Properties

This compound is an aromatic amine with the chemical formula C₇H₈F₂N₂O. The presence of the difluoromethoxy group and two adjacent amino groups on the benzene ring imparts unique electronic and chemical properties to the molecule, making it a valuable intermediate in organic synthesis.

General Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₈F₂N₂O |

| Molecular Weight | 174.15 g/mol [1] |

| CAS Number | 172282-50-7[1] |

| Appearance | Liquid or Solid |

| IUPAC Name | This compound[2] |

| InChI Key | GRBDLKBKKHPPQX-UHFFFAOYSA-N[1] |

Structural Representation

The two-dimensional structure of this compound is depicted below.

Spectroscopic Data (Predicted)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy proton. The proton of the difluoromethoxy group should appear as a triplet due to coupling with the two fluorine atoms.[1]

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons and the carbon of the difluoromethoxy group. The latter is expected to be a triplet due to one-bond coupling with the two fluorine atoms.[1]

¹⁹F NMR: A single resonance is anticipated for the two equivalent fluorine atoms of the difluoromethoxy group, which would appear as a doublet due to coupling with the proton of the same group.[1]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 6.5 - 7.0 | m | - |

| 4.5 - 5.5 (NH₂) | br s | - | |

| 6.0 - 6.5 (OCHF₂) | t | ~75 | |

| ¹³C | 110 - 150 (Aromatic) | - | - |

| 115 - 120 (OCHF₂) | t | ~240 |

Crystallographic Data of a Related Structure

While the specific crystal structure of this compound is not publicly available, analysis of a closely related benzimidazole derivative, 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole, provides representative data for bond lengths and angles within the core structure.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Crystal System | Monoclinic[3] |

| Space Group | P2₁/c[3] |

| N1—C8 | 1.338 (5)[3] |

| N2—C8 | 1.356 (5)[3] |

| Dihedral Angle (Benzimidazole & Phenyl) | 26.68 (3)°[3] |

Synthesis of this compound

The most common synthetic route to this compound starts from 4-nitrophenol. The synthesis involves two key steps: the introduction of the difluoromethoxy group and the subsequent reduction of the nitro group to an amine, followed by the reduction of a second nitro group introduced in a later step (or the use of a dinitro starting material). A common pathway involves the catalytic reduction of 4-(difluoromethoxy)nitrobenzene.

Synthetic Workflow

Detailed Experimental Protocol: Synthesis of 4-(Difluoromethoxy)nitrobenzene

This protocol is based on general procedures for the difluoromethoxylation of phenols.

-

Step 1: Formation of Sodium 4-nitrophenolate. To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as DMF or water, add sodium hydroxide (1.05 eq) portion-wise at room temperature. Stir the mixture until a clear solution of sodium 4-nitrophenolate is formed.[4]

-

Step 2: Difluoromethoxylation. Heat the reaction mixture to 80-100°C. Bubble chlorodifluoromethane (ClCHF₂) gas through the solution for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.[4]

-

Step 3: Work-up and Purification. After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(difluoromethoxy)nitrobenzene.

Detailed Experimental Protocol: Reduction to this compound

This protocol describes the reduction of the nitro group. It is important to note that the starting material for this specific step would be a dinitro- or a nitroamino- precursor to yield the final diamine product. A general procedure for the reduction of a nitro group in a similar system is provided.

-

Step 1: Reaction Setup. In a round-bottom flask, suspend 4-(difluoromethoxy)nitrobenzene (1.0 eq) in a mixture of water and a co-solvent like ethanol. Add a catalyst system, such as iron powder and ammonium chloride, or a combination of iron(III) oxide and activated carbon.[5]

-

Step 2: Reduction. Heat the mixture to reflux. Add hydrazine hydrate (3-5 eq) dropwise over a period of 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Step 3: Work-up and Purification. Cool the reaction mixture and filter it through a pad of celite to remove the catalyst. Extract the filtrate with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to yield this compound.

Applications in Drug Development

This compound is a key precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The difluoromethoxy group can enhance metabolic stability and membrane permeability of drug candidates.

Synthesis of Benzimidazole Derivatives

The vicinal diamine functionality of this compound readily undergoes condensation with aldehydes or carboxylic acids to form the benzimidazole ring system.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have demonstrated that benzimidazole derivatives can act as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Therefore, inhibitors of this pathway are promising therapeutic agents for cancer treatment.

The general mechanism involves the binding of the benzimidazole scaffold to the ATP-binding pocket of PI3K or Akt, thereby preventing their kinase activity and downstream signaling.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for the synthesis of biologically active molecules, particularly benzimidazole derivatives. Its unique structural features, conferred by the difluoromethoxy group, make it an attractive component in the design of novel therapeutics. The potential for its derivatives to inhibit the PI3K/Akt/mTOR signaling pathway highlights its importance in the field of oncology drug discovery. Further research into the synthesis and biological evaluation of novel compounds derived from this diamine is warranted.

References

- 1. This compound | 172282-50-7 | Benchchem [benchchem.com]

- 2. This compound | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on 4-(Difluoromethoxy)benzene-1,2-diamine: Properties and Experimental Protocols

This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)benzene-1,2-diamine, with a focus on its solubility characteristics and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is an aromatic amine that serves as a crucial building block in organic synthesis. It is notably used as a precursor in the creation of fluorinated benzimidazoles, a class of compounds investigated for their potential antimicrobial and anticancer properties[1]. The physical and chemical properties of this compound, particularly its solubility, are critical for its application in various synthetic procedures.

Chemical Structure:

Key Identifiers:

Physical and Chemical Properties

Table 1: Summary of Physical and Chemical Properties

| Property | Value/Description | Source |

| Molecular Weight | 174.15 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Difluoromethoxy-1,2-phenylenediamine, Pantoprazole Impurity 11 | [2][4][5] |

| Physical Form | Solid or liquid | |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [6] |

| Purity | Typically available at 95% | [3] |

| Water Solubility | Expected to have low solubility in water, typical for aromatic amines. | Inferred from general amine properties[7][8] |

| Organic Solvent Solubility | Expected to be soluble in common organic solvents like diethyl ether and dichloromethane. | Inferred from general amine properties[7] |

| Acid Solubility | Expected to be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt. | Inferred from general amine properties[7][8][9] |

Experimental Protocols for Solubility Determination

The following protocols outline standard laboratory procedures for determining the solubility of a compound like this compound.

3.1. Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Selection of solvents:

-

Distilled water

-

Common organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, dichloromethane)

-

Aqueous acidic solution (e.g., 1 M HCl)

-

Aqueous basic solution (e.g., 1 M NaOH)

-

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of this compound into separate, labeled test tubes.

-

Add a small volume (e.g., 1 mL) of a chosen solvent to a test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as sparingly soluble or insoluble.

-

Repeat the process for each solvent. For amines, solubility in acidic solution is a key characteristic due to salt formation[7][8][9].

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Chosen solvent system

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask.

-

Seal the flask and place it on an orbital shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the solution to stand, or centrifuge it to separate the undissolved solid.

-

Carefully extract a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to a concentration suitable for the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

The solubility is then calculated and typically expressed in mg/mL or mol/L.

Synthetic Pathway Visualization

This compound is a key intermediate in the synthesis of fluorinated benzimidazoles. The general synthetic route involves the condensation reaction of the diamine with an aldehyde[1].

Caption: Synthetic pathway of fluorinated benzimidazoles.

Logical Workflow for Solubility Assessment

The process of assessing the solubility of this compound follows a logical progression from qualitative screening to quantitative analysis.

Caption: Workflow for solubility assessment.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, its general solubility profile can be inferred from the behavior of similar aromatic amines. It is expected to be soluble in organic solvents and acidic aqueous solutions, with low solubility in neutral water. The experimental protocols provided in this guide offer a robust framework for researchers to determine its precise solubility in various solvent systems, which is essential for its effective use in synthetic chemistry and drug development.

References

- 1. This compound | 172282-50-7 | Benchchem [benchchem.com]

- 2. This compound | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:172282-50-7 | Chemsrc [chemsrc.com]

- 4. americanelements.com [americanelements.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

Technical Guide: Spectral Analysis of 4-(Difluoromethoxy)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectral data for 4-(Difluoromethoxy)benzene-1,2-diamine (CAS No. 172282-50-7), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra, this document presents predicted data and outlines the standard methodologies for acquiring such data.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 172282-50-7 |

| Molecular Formula | C₇H₈F₂N₂O |

| Molecular Weight | 174.15 g/mol [1] |

| Synonyms | 4-Difluoromethoxy-1,2-phenylenediamine |

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. It is important to note that exact chemical shifts and fragmentation patterns can vary based on the solvent, concentration, and ionization method used.

Table 1: Predicted NMR Spectroscopic Data[1]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 6.5 - 7.0 | m | - | Aromatic C-H |

| 4.5 - 5.5 | br s | - | -NH₂ | |

| 6.5 - 7.5 | t | ²J-H,F ≈ 74 Hz | -OCHF₂ | |

| ¹³C NMR | 110 - 150 | s | - | Aromatic C |

| 115 - 120 | t | ¹J-C,F ≈ 240 Hz | -OCHF₂ | |

| ¹⁹F NMR | -80 to -90 | d | ²J-F,H ≈ 74 Hz | -OCHF₂ |

Table 2: Expected Mass Spectrometry (MS) Data[1]

| m/z Value (Expected) | Ion | Description |

| 174 | [C₇H₈F₂N₂O]⁺ | Molecular Ion (M⁺) |

| 123 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical |

| 108 | [M - OCHF₂]⁺ | Loss of the difluoromethoxy radical |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching of the primary amine groups, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching for the aromatic ring, usually found between 3000-3100 cm⁻¹.

-

C=C stretching of the aromatic ring, which gives rise to absorptions in the 1450-1600 cm⁻¹ range.

-

C-N stretching of the aromatic amine, typically observed around 1250-1360 cm⁻¹.

-

C-O stretching of the ether linkage.

-

C-F stretching of the difluoromethoxy group, which would likely produce strong absorptions in the 1000-1300 cm⁻¹ region.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound are not widely published. However, the following sections describe standard methodologies that would be appropriate for this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 4-(difluoromethoxy)nitrobenzene.[1] A typical procedure is as follows:

-

Preparation of 4-(difluoromethoxy)nitrobenzene : 4-nitrophenol is reacted with sodium hydroxide to form sodium 4-nitrophenolate.[1] This intermediate is then reacted with difluorochloromethane (CF₂HCl) to introduce the difluoromethoxy group.[1]

-

Reduction of the Nitro Group : The 4-(difluoromethoxy)nitrobenzene is then reduced to form the diamine. This reduction is often carried out using a catalytic system, such as hydrazine hydrate in the presence of iron oxide and activated carbon in an aqueous medium.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : For ¹H and ¹³C NMR, a sample of 5-20 mg of this compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must completely dissolve the compound without its signals interfering with the analyte's resonances.

-

Instrumentation : A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, would be used.

-

Data Acquisition :

-

¹H NMR : A standard proton experiment would be run. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR : A proton-decoupled ¹³C experiment would be performed to obtain singlets for each unique carbon atom. This typically requires a larger number of scans than a ¹H experiment due to the lower natural abundance of ¹³C.

-

¹⁹F NMR : A fluorine NMR experiment would be conducted. As ¹⁹F is a high-abundance, high-sensitivity nucleus, this experiment is relatively fast.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : Since this compound is a solid, a common method for IR analysis is the thin solid film technique. A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition : A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), would be used. For accurate mass measurements, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is preferable.

-

Data Acquisition : The sample solution is introduced into the mass spectrometer.

-

EI-MS : In this technique, the sample is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows the molecular ion and various fragment ions, which can be used to elucidate the structure.

-

ESI-MS : This is a soft ionization technique where the sample is ionized by creating a fine spray of charged droplets. It typically results in the observation of the protonated molecule [M+H]⁺, providing molecular weight information with minimal fragmentation.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of this compound.

Caption: Synthesis and Spectral Analysis Workflow.

References

The Pivotal Role of 4-(Difluoromethoxy)benzene-1,2-diamine in the Development of Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethoxy)benzene-1,2-diamine is a key chemical intermediate that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the difluoromethoxy group, make it a valuable building block for the synthesis of a variety of heterocyclic compounds with promising biological activities. This technical guide provides a comprehensive overview of the role of this compound in the synthesis of biologically active molecules, with a focus on their mechanisms of action, supported by experimental data and protocols.

While this compound itself is not typically the active pharmacological agent, it serves as a crucial precursor for the synthesis of compounds with potent therapeutic properties, most notably benzimidazole derivatives. The incorporation of the difluoromethoxy moiety can enhance the metabolic stability and cell membrane permeability of the final compounds, which are critical attributes for drug candidates.

From Precursor to Potent Agents: The Synthesis of Biologically Active Benzimidazoles

The primary application of this compound in drug discovery is in the synthesis of substituted benzimidazoles. The general synthetic route involves the condensation reaction of the diamine with various aldehydes or carboxylic acids. This reaction proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent aromatization to yield the benzimidazole scaffold.

This synthetic versatility allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring, enabling the fine-tuning of the pharmacological properties of the final compounds.

Anticancer Activity of Benzimidazole Derivatives

Benzimidazole derivatives synthesized from this compound have shown significant potential as anticancer agents. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By binding to β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Induction of Apoptosis via Mitochondrial Dysfunction

Several benzimidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. A common pathway for this is through the intrinsic, or mitochondrial, pathway of apoptosis. This is often characterized by a decrease in the mitochondrial membrane potential (ΔΨm), the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, and the activation of caspases, which are the executioners of apoptosis.

The Biological Significance of 4-(Difluoromethoxy)benzene-1,2-diamine: A Technical Guide to Its Role as a Precursor for Bioactive Benzimidazoles

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological relevance of 4-(Difluoromethoxy)benzene-1,2-diamine. Extensive research indicates that the primary biological significance of this compound lies not in its intrinsic activity, but in its crucial role as a synthetic precursor for a range of biologically active benzimidazole derivatives. This document outlines the synthetic pathways from this diamine to key bioactive molecules, details their mechanisms of action, provides available quantitative data, and presents relevant experimental protocols and pathway diagrams.

Introduction: A Key Building Block for Medicinal Chemistry

This compound is an aromatic diamine whose value in the pharmaceutical and life sciences sectors is primarily as a key intermediate. The vicinal diamine functional groups on the benzene ring provide a reactive scaffold for the construction of the benzimidazole heterocyclic system. The incorporation of the difluoromethoxy (-OCHF₂) group is a strategic choice in medicinal chemistry, as this moiety can enhance the metabolic stability, membrane permeability, and binding affinity of the final drug molecule. While direct biological activity data for this compound is not available in the current body of scientific literature, its derivatives have shown significant potential in various therapeutic areas, most notably as anticancer and antimicrobial agents, and form the basis of the widely-used proton pump inhibitor, pantoprazole.

Synthetic Pathways to Bioactive Benzimidazoles

The principal synthetic application of this compound is its condensation with various reagents to form the benzimidazole ring system. A particularly important derivative is 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, also known as Pantoprazole Related Compound C, which is a key intermediate in the synthesis of pantoprazole.

Biological Activity of 5-(Difluoromethoxy)benzimidazole Derivatives

The biological activities of compounds derived from this compound are diverse, with significant findings in anticancer and antimicrobial research.

Anticancer Potential

Benzimidazole derivatives are known to exert anticancer effects through various mechanisms of action. These include the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

One such pathway involves the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Inhibition of these receptors blocks downstream signaling cascades, such as the PI3K/Akt and MEK/Erk pathways, which are crucial for cell growth and survival. Some benzimidazole derivatives have been shown to downregulate these pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Fluorinated benzimidazole derivatives have been investigated for their antimicrobial properties. The presence of fluorine atoms can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved activity against various bacterial and fungal strains. While specific data for derivatives of this compound are limited, the general class of fluorinated benzimidazoles has shown promise. For instance, some 2-(fluorophenyl)-benzimidazole derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.

Quantitative Biological Data

Direct quantitative biological activity data for this compound is not available. However, toxicity data for a key derivative, 5-(difluoromethoxy)-1H-benzimidazole-2-thiol (Pantoprazole Related Compound C), has been reported.

| Compound | Assay Type | Organism/Cell Line | Result |

| 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | 14-day intravenous repeated dose toxicity study | Rat | No Observed Adverse Effect Level (NOAEL) was the highest tested dose.[1] |

| 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | In vivo bone marrow micronucleus assay | Rat | Negative for genotoxicity.[1] |

Experimental Protocols

Synthesis of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

This protocol describes a general method for the synthesis of a key benzimidazole intermediate from this compound.

Materials:

-

This compound

-

Carbon disulfide (CS₂)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Water

-

Phosphoric acid or other suitable acid for neutralization

-

Activated carbon

Procedure:

-

In a suitable reaction vessel, dissolve sodium carbonate in water with stirring.

-

Add this compound to the basic solution and stir for approximately 20 minutes.

-

Raise the temperature of the mixture to around 40°C.

-

Add carbon disulfide dropwise while maintaining the temperature between 35-45°C.

-

After the addition is complete, maintain the reaction mixture at 40-45°C for 3 hours to allow for condensation.

-

Increase the temperature to 80-90°C and maintain for another 3 hours to complete the ring closure.

-

After the reaction is complete, add activated carbon for decolorization and stir.

-

Filter the hot solution to remove the activated carbon.

-

Adjust the pH of the filtrate to approximately 5 with phosphoric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.[1]

In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a general procedure for assessing the anticancer activity of synthesized benzimidazole derivatives.

Materials:

-

Synthesized benzimidazole derivative

-

Human cancer cell line (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

While this compound itself does not exhibit notable biological activity, it serves as an indispensable building block in medicinal chemistry. Its true potential is realized in the synthesis of 5-(difluoromethoxy)benzimidazole derivatives, which have demonstrated significant promise as anticancer and antimicrobial agents, and are integral to the structure of the proton pump inhibitor pantoprazole. Further research into the synthesis and biological evaluation of novel derivatives from this versatile precursor is warranted and holds the potential for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Difluoromethoxy)benzene-1,2-diamine is a key building block in modern medicinal chemistry. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability and membrane permeability of drug candidates.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Chemical Properties and Identifiers

This compound, with the CAS number 172282-50-7, is an aromatic diamine that serves as a versatile intermediate in organic synthesis.[2] Its chemical structure and key identifiers are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈F₂N₂O | PubChem[2] |

| Molecular Weight | 174.15 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| InChI | InChI=1S/C7H8F2N2O/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 | PubChem[2] |

| InChIKey | GRBDLKBKKHPPQX-UHFFFAOYSA-N | PubChem[2] |

| SMILES | C1=CC(=C(C=C1OC(F)F)N)N | PubChem[2] |

| CAS Number | 172282-50-7 | PubChem[2] |

| Physical Form | Solid or liquid | Sigma-Aldrich |

| Purity | 95% - 97% | Sigma-Aldrich, CymitQuimica[3] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich |

Synthesis of this compound

A common and scalable synthetic route to this compound begins with 4-nitrophenol.[1] The synthesis involves the introduction of the difluoromethoxy group, followed by the reduction of the nitro group to an amine.

General Synthetic Workflow

The overall synthetic process can be visualized as a two-step transformation from a commercially available starting material.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene

-

Formation of Sodium 4-nitrophenolate: 4-Nitrophenol is reacted with sodium hydroxide in an alkaline solution to form sodium 4-nitrophenolate.[1]

-

Difluoromethoxylation: The resulting sodium 4-nitrophenolate is then reacted with difluorochloromethane (CF₂HCl) to introduce the difluoromethoxy group, yielding 4-(difluoromethoxy)nitrobenzene.[1]

Step 2: Synthesis of this compound

-

Catalytic Reduction: The nitro group of 4-(difluoromethoxy)nitrobenzene is reduced to a primary amine. This is commonly achieved using hydrazine hydrate in the presence of iron oxide and activated carbon as co-catalysts in an aqueous medium.[1]

-

Purification: The crude product is purified by appropriate methods such as recrystallization or column chromatography to yield this compound.

An alternative laboratory-scale synthesis involves the reduction of 4-nitro-1,2-difluoromethoxybenzene.[1]

Reactivity and Applications in Medicinal Chemistry

The vicinal amino groups of this compound are primary sites for derivatization, making it a valuable precursor for a variety of heterocyclic compounds.[1]

Synthesis of Benzimidazoles

A key application of this compound is in the synthesis of benzimidazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry.[1]

The general mechanism involves the initial formation of a Schiff base through the reaction of one of the amine groups with an aldehyde.[1] This is followed by an intramolecular cyclization where the second amine group attacks the imine carbon, and subsequent elimination of a water molecule to form the aromatic benzimidazole ring.[1]

Role in Drug Development

The difluoromethoxy group is a valuable moiety in drug design as it can enhance a molecule's metabolic stability and improve its permeability across cellular membranes.[1] It can also act as a "lipophilic hydrogen bond donor," which is an increasingly important concept in medicinal chemistry for improving molecular interactions.[1]

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Distinct signals for the aromatic protons, the amine protons, and the unique proton of the difluoromethoxy group.[1] |

| ¹³C NMR | Provides information on all unique carbon atoms in the molecule.[1] |

| ¹⁹F NMR | A crucial technique for characterizing fluorinated compounds, showing signals corresponding to the fluorine atoms in the difluoromethoxy group.[1] |

Note: Exact chemical shifts (δ) are dependent on the solvent and concentration.[1]

Safety Information

This compound is associated with several hazard warnings. Appropriate safety precautions should be taken when handling this compound.

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[2] |

| H312 | Harmful in contact with skin.[2] |

| H315 | Causes skin irritation.[2] |

| H318 | Causes serious eye damage.[2] |

| H332 | Harmful if inhaled.[2] |

| H335 | May cause respiratory irritation.[2] |

For detailed precautionary statements and handling procedures, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique properties, conferred by the difluoromethoxy group, make it an attractive starting material for the development of novel therapeutics with improved pharmacokinetic profiles. This guide provides essential technical information to support the effective use of this compound in research and development settings.

References

An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)benzene-1,2-diamine (CAS No: 172282-50-7), a crucial intermediate in the synthesis of high-value pharmaceutical compounds. The document details the multi-step synthesis of this fluorinated aromatic diamine, including established experimental protocols for its preparation from readily available precursors. Key physicochemical and spectroscopic data are presented in a structured format for easy reference. Furthermore, this guide elucidates the role of this compound as a key building block, with a particular focus on its application in the synthesis of the proton pump inhibitor, pantoprazole. A detailed visualization of the synthetic workflow and the mechanism of action of pantoprazole are provided to enhance understanding.

Introduction

This compound is a specialized aromatic compound whose significance in medicinal chemistry has grown considerably. The incorporation of the difluoromethoxy (-OCHF₂) group into pharmacologically active molecules is a widely used strategy to enhance metabolic stability, modulate lipophilicity, and improve cellular membrane permeability. These properties are critical for the development of effective drug candidates. As a vicinal diamine, this compound is a versatile precursor for the construction of various heterocyclic systems, most notably benzimidazoles, which are a common scaffold in many pharmaceutical agents. Its primary application is as a key intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While detailed experimental spectra are not widely published, the expected spectroscopic characteristics are described based on the compound's structure.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 172282-50-7 | [1] |

| Molecular Formula | C₇H₈F₂N₂O | [1] |

| Molecular Weight | 174.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid or liquid | - |

| Storage | 2-8°C, under inert atmosphere, in a dark place | - |

Spectroscopic Data (Expected)

| Technique | Expected Characteristics |

| ¹H NMR | Signals for aromatic protons, a broad singlet for the two amine (NH₂) protons, and a characteristic triplet for the proton of the difluoromethoxy (-OCHF₂) group due to coupling with the two fluorine atoms.[2] |

| ¹³C NMR | Distinct signals for the aromatic carbons and a characteristic triplet for the carbon of the difluoromethoxy group due to one-bond coupling with the two fluorine atoms.[2] |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms of the -OCHF₂ group.[2] |

| IR Spectroscopy | Strong absorption bands in the 3300-3500 cm⁻¹ region corresponding to the N-H stretching of the primary amine groups. Strong C-F stretching vibrations are expected in the fingerprint region.[2] |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 174, with potential fragmentation patterns showing the loss of the difluoromethyl or difluoromethoxy group.[2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from 4-nitrophenol. The overall synthetic pathway involves the introduction of the difluoromethoxy group, followed by nitration and subsequent reduction of the nitro group to afford the final diamine product.

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene from 4-Nitrophenol

This step is typically carried out by first forming the sodium salt of 4-nitrophenol, which then reacts with a difluoromethylating agent.

-

Materials: 4-Nitrophenol, Sodium Hydroxide (NaOH), Difluorochloromethane (ClCHF₂), and a suitable solvent (e.g., water or a polar aprotic solvent).

-

Procedure:

-

4-Nitrophenol is dissolved in an aqueous solution of sodium hydroxide to form sodium 4-nitrophenolate.[2]

-

The solution is heated, and difluorochloromethane gas is bubbled through the reaction mixture under pressure.[2]

-

The reaction is maintained at an elevated temperature until completion, monitored by techniques such as TLC or GC.

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield 1-(difluoromethoxy)-4-nitrobenzene.

-

Step 2: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline

This step involves the reduction of the nitro group of 1-(difluoromethoxy)-4-nitrobenzene to an aniline, followed by a regioselective nitration.

-

Materials: 1-(Difluoromethoxy)-4-nitrobenzene, a reducing agent (e.g., iron powder and hydrochloric acid), Nitric Acid (HNO₃), and Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Reduction to 4-(Difluoromethoxy)aniline: 1-(Difluoromethoxy)-4-nitrobenzene is reduced to 4-(difluoromethoxy)aniline. A common method involves using iron powder in the presence of a mineral acid like HCl.

-

Nitration: The resulting 4-(difluoromethoxy)aniline is then carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group ortho to the amine, yielding 4-(difluoromethoxy)-2-nitroaniline.[3]

-

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 4-(difluoromethoxy)-2-nitroaniline. Catalytic hydrogenation is a common and effective method for this transformation.

-

Materials: 4-(Difluoromethoxy)-2-nitroaniline, a catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel), a solvent (e.g., ethanol or ethyl acetate), and a hydrogen source (e.g., hydrogen gas).

-

Exemplary Procedure (adapted from a similar reduction):

-

In a pressure vessel, 4-(difluoromethoxy)-2-nitroaniline is dissolved in a suitable solvent such as ethanol.

-

A catalytic amount of 10% Pd/C (typically 5-10% by weight) is added to the solution.

-

The vessel is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 3-5 bar).

-

The mixture is stirred vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.

-

The reaction is monitored by TLC or HPLC to confirm the disappearance of the starting material.

-

Upon completion, the catalyst is carefully removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

-

| Reaction Step | Starting Material | Product | Typical Reagents | Reported Yield | Purity |

| 1 | 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | NaOH, ClCHF₂ | High | >98% |

| 2 | 1-(Difluoromethoxy)-4-nitrobenzene | 4-(Difluoromethoxy)-2-nitroaniline | Fe/HCl then HNO₃/H₂SO₄ | Good | High |

| 3 | 4-(Difluoromethoxy)-2-nitroaniline | This compound | H₂, Pd/C or Raney Ni | >90% (expected) | >95% (expected) |

Application in Drug Development: Synthesis of Pantoprazole

The primary utility of this compound is as a key building block for the synthesis of pantoprazole, a proton pump inhibitor used to treat conditions caused by excess stomach acid. The diamine undergoes a cyclization reaction to form the core benzimidazole structure of pantoprazole.

Mechanism of Action of Pantoprazole

Pantoprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form, a sulfenamide derivative. This active metabolite forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inhibiting its function and thereby reducing gastric acid secretion.

Caption: Mechanism of H⁺/K⁺-ATPase inhibition by pantoprazole.

Conclusion

This compound is a synthetically valuable intermediate, the utility of which is well-established in the pharmaceutical industry. The presence of the difluoromethoxy group imparts desirable properties to the final active pharmaceutical ingredients. The synthetic route, while multi-stepped, is robust and scalable. This guide provides a foundational understanding of the synthesis, properties, and applications of this compound, which will be of benefit to researchers and professionals in the field of drug discovery and development. Further research into optimizing the synthetic steps and exploring new applications for this versatile building block is warranted.

References

Methodological & Application

Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine from 4-nitrophenol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of 4-(difluoromethoxy)benzene-1,2-diamine, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 4-nitrophenol. The protocols outlined are based on established chemical transformations and are intended to serve as a practical guide for laboratory synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, including benzimidazole derivatives used in drug discovery.[1] The difluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, crucial properties for the development of effective drug candidates.[1] This application note details a robust five-step synthetic pathway from 4-nitrophenol, including difluoromethylation, nitro group reduction, amine protection, nitration, and a final deprotection/reduction step.

Overall Synthetic Scheme

The synthesis proceeds through the following key intermediates:

-

4-(Difluoromethoxy)nitrobenzene

-

4-(Difluoromethoxy)aniline

-

N-(4-(Difluoromethoxy)phenyl)acetamide

-

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

The overall transformation is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow from 4-Nitrophenol to the target compound.

Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis. These values are based on literature precedents and may vary depending on experimental conditions and scale.

| Step | Transformation | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |

| 1 | Difluoromethylation | 4-Nitrophenol | 4-(Difluoromethoxy)nitrobenzene | 85-95 | >98 |

| 2 | Reduction | 4-(Difluoromethoxy)nitrobenzene | 4-(Difluoromethoxy)aniline | 90-98 | >98 |

| 3 | Protection (Acetylation) | 4-(Difluoromethoxy)aniline | N-(4-(Difluoromethoxy)phenyl)acetamide | >95 | >99 |

| 4 | Nitration | N-(4-(Difluoromethoxy)phenyl)acetamide | N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide | 85-92 | >97 |

| 5 | Deprotection & Reduction | N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide | This compound | 80-90 | >98 |

Experimental Protocols

Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene

This procedure describes the difluoromethylation of 4-nitrophenol using monochlorodifluoromethane in an aqueous basic solution.

Materials:

-

4-Nitrophenol

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

-

Monochlorodifluoromethane (CHClF₂)

-

Deionized water

-

Toluene or other suitable organic solvent for extraction

Equipment:

-

High-pressure reactor equipped with a stirrer, gas inlet, thermocouple, and pressure gauge

-

Standard laboratory glassware

Protocol:

-

In a high-pressure reactor, dissolve 4-nitrophenol (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (e.g., 1-5 mol%) in an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Seal the reactor and purge with nitrogen.

-

Pressurize the reactor with monochlorodifluoromethane gas to the desired pressure.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Maintain the reaction at this temperature and pressure for 12-24 hours, monitoring the consumption of the starting material by a suitable method (e.g., TLC or GC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

Transfer the reaction mixture to a separatory funnel and extract the product with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 4-(difluoromethoxy)nitrobenzene, which can be further purified by distillation or recrystallization if necessary.

Step 2: Synthesis of 4-(Difluoromethoxy)aniline

This protocol details the reduction of the nitro group of 4-(difluoromethoxy)nitrobenzene using hydrazine hydrate with a catalyst system.

Materials:

-

4-(Difluoromethoxy)nitrobenzene

-

Hydrazine hydrate (80% solution)

-

Ferric oxide (Fe₂O₃)

-

Activated carbon

-

Ethanol or Methanol

-

Water

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware

Protocol:

-

To a round-bottom flask, add 4-(difluoromethoxy)nitrobenzene (1.0 eq), ferric oxide (catalytic amount), and activated carbon (catalytic amount) in a mixture of ethanol and water.

-

Heat the mixture to reflux with stirring.

-

Slowly add hydrazine hydrate (3.0-5.0 eq) dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux for 4-8 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethanol.

-

Combine the filtrate and washings, and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford 4-(difluoromethoxy)aniline.

Step 3: Synthesis of N-(4-(Difluoromethoxy)phenyl)acetamide (Amine Protection)

This step involves the protection of the amino group of 4-(difluoromethoxy)aniline by acetylation to direct the subsequent nitration to the ortho position.

Materials:

-

4-(Difluoromethoxy)aniline

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

A suitable solvent (e.g., dichloromethane or ethyl acetate)

Equipment:

-

Round-bottom flask with a magnetic stirrer and dropping funnel

-

Ice bath

-

Standard laboratory glassware

Protocol:

-

Dissolve 4-(difluoromethoxy)aniline (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the base (1.1-1.5 eq) and cool the mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield N-(4-(difluoromethoxy)phenyl)acetamide.

Step 4: Synthesis of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

This protocol describes the regioselective nitration of the protected aniline.

Materials:

-

N-(4-(Difluoromethoxy)phenyl)acetamide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or a mixture of concentrated nitric acid and sulfuric acid

Equipment:

-

Jacketed reaction vessel or a round-bottom flask in a cooling bath

-

Dropping funnel

-

Thermometer

Protocol:

-

Carefully add N-(4-(difluoromethoxy)phenyl)acetamide (1.0 eq) to concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

-

Stir the mixture until all the solid has dissolved.

-

Cool the solution to 0°C or below.

-

Slowly add fuming nitric acid (1.0-1.1 eq) dropwise, ensuring the temperature is maintained below 5-10°C.

-

After the addition, stir the reaction mixture at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate is collected by filtration and washed thoroughly with cold water until the washings are neutral.

-

Dry the solid product to obtain N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide.

Step 5: Synthesis of this compound

This final step involves the deprotection of the acetamide and the simultaneous reduction of the nitro group.

Materials:

-

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

A reducing agent such as Tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd/C)

-

Sodium hydroxide (NaOH) or another base for neutralization

-

Ethanol or other suitable solvent

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer (for chemical reduction) or a hydrogenation apparatus

-

Standard laboratory glassware

Protocol (using SnCl₂):

-

Suspend N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide (1.0 eq) in a mixture of concentrated HCl and ethanol.

-

Add a solution of Tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl portion-wise.

-

Heat the mixture to reflux for 2-4 hours. The reaction will also effect the hydrolysis of the amide.

-

Cool the reaction mixture and carefully neutralize with a concentrated solution of sodium hydroxide until the solution is strongly basic, which will precipitate tin salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography or recrystallization.

Protocol (using Catalytic Hydrogenation):

-

First, hydrolyze the acetamide by refluxing N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide in aqueous acid (e.g., HCl). After work-up, this yields 4-(difluoromethoxy)-2-nitroaniline.

-

Dissolve the resulting 4-(difluoromethoxy)-2-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).

-

Subject the mixture to hydrogenation (using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst, and wash the celite with the solvent.

-

Evaporate the solvent from the filtrate to obtain this compound.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and the key transformations involved in the synthesis.

Figure 2: Logical flow of the key chemical transformations in the synthesis.

References

Applications of 4-(Difluoromethoxy)benzene-1,2-diamine in Medicinal Chemistry: A Detailed Overview

Introduction

4-(Difluoromethoxy)benzene-1,2-diamine is a key building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds, most notably benzimidazoles. The presence of the difluoromethoxy group is of particular significance as it can enhance the metabolic stability and membrane permeability of drug candidates. This fluorinated moiety also modulates the lipophilicity and hydrogen bond donating capacity of the molecule, properties that are critical for optimizing drug-target interactions. This document provides a detailed account of the applications of this compound in the development of therapeutic agents, complete with experimental protocols and biological activity data.

Key Applications in Drug Discovery

Derivatives of this compound have been investigated for a range of therapeutic applications, including as proton pump inhibitors, antimicrobial agents, and anticancer agents. The versatile nature of the diamine allows for the construction of a diverse library of compounds with varied biological activities.

Proton Pump Inhibitors: The Synthesis of Pantoprazole

One of the most prominent applications of this compound is as a crucial intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The diamine is a precursor to the core benzimidazole scaffold of Pantoprazole.

Signaling Pathway of Proton Pump Inhibitors

Proton pump inhibitors like Pantoprazole act by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells. This inhibition prevents the final step in gastric acid secretion, leading to a reduction in stomach acidity.

Application Notes and Protocols: Synthesis of Benzimidazoles using 4-(Difluoromethoxy)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of the synthetic applications of 4-(difluoromethoxy)benzene-1,2-diamine in the preparation of novel benzimidazole derivatives. The incorporation of the difluoromethoxy group is a key strategy in modern drug design, often enhancing metabolic stability and membrane permeability. Benzimidazole scaffolds are prevalent in a wide range of biologically active compounds, including antimicrobial, anticancer, and antiviral agents.

Introduction

This compound is a valuable building block for the synthesis of 5-(difluoromethoxy)-substituted benzimidazoles. The benzimidazole core is a privileged structure in medicinal chemistry, and the addition of a difluoromethoxy group can significantly modulate the physicochemical and pharmacokinetic properties of the final compounds. This document outlines key synthetic methodologies for the preparation of various benzimidazole derivatives from this diamine, along with their potential applications in drug discovery.

Synthesis of 5-(Difluoromethoxy)-Substituted Benzimidazoles

The primary synthetic route to 5-(difluoromethoxy)-substituted benzimidazoles involves the condensation of this compound with various electrophilic partners, such as aldehydes, carboxylic acids, or carbon disulfide. The electron-withdrawing nature of the difluoromethoxy group can reduce the nucleophilicity of the amino groups, potentially requiring specific reaction conditions for efficient cyclization.

General Synthetic Workflow

The synthesis of 2-substituted-5-(difluoromethoxy)-1H-benzimidazoles typically follows a one-pot condensation reaction. The general workflow involves the reaction of this compound with an appropriate aldehyde or carboxylic acid, often in the presence of a catalyst and/or an oxidizing agent, to facilitate the cyclization and subsequent aromatization to the benzimidazole ring system.

Caption: General workflow for the synthesis of 2-substituted-5-(difluoromethoxy)-1H-benzimidazoles.

Experimental Protocols

Protocol 1: Synthesis of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

This protocol details the synthesis of a key intermediate for the proton pump inhibitor, pantoprazole.[1][2][3]

Reaction Scheme:

This compound + Carbon Disulfide → 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

Materials:

-

This compound

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Water

-

Sulfuric Acid, Hydrochloric Acid, or Phosphoric Acid for pH adjustment

-

Activated Carbon

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and condenser, dissolve sodium hydroxide in water.

-

Add this compound to the alkaline solution and stir.

-

Heat the mixture to the desired condensation temperature (e.g., 30-40°C).

-

Slowly add carbon disulfide dropwise while maintaining the temperature.

-

After the addition is complete, maintain the reaction at the condensation temperature for a set period (e.g., 3-6 hours).

-

Increase the temperature to induce cyclization (e.g., 60-90°C) and maintain for another period (e.g., 1-6 hours).

-

After cyclization is complete, add activated carbon to decolorize the solution.

-

Filter the hot solution and cool the filtrate.

-

Acidify the filtrate with an acid (e.g., sulfuric acid) to a pH of 5-6 to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.

Quantitative Data Summary:

| Parameter | Embodiment 1[1] | Embodiment 2[1] | Embodiment 3[1] |

| Condensation Temp. | 30-40°C | 40-45°C | 40-45°C |

| Condensation Time | 6 hours | 3 hours | 3 hours |

| Cyclization Temp. | 60-70°C | 80-90°C | 80-90°C |

| Cyclization Time | 6 hours | 1 hour | 3 hours |

| Acid for pH Adjust. | Sulfuric Acid | Hydrochloric Acid | Phosphoric Acid |

| Final pH | 5-6 | 5 | 5 |

| Yield | 95.4% | 107.5% | 108.6% |

Protocol 2: General Synthesis of 2-Aryl-5-(substituted)-1H-benzimidazoles

Reaction Scheme:

Substituted o-phenylenediamine + Aromatic Aldehyde → 2-Aryl-5-(substituted)-1H-benzimidazole

Materials:

-

This compound

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium Metabisulfite (Na₂S₂O₅)

-

Ethanol

-

Water

Procedure:

-

To a solution of ethanol and water (e.g., 9:1 v/v), add this compound, the desired substituted benzaldehyde, and sodium metabisulfite.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture.

-

Concentrate the filtrate under vacuum.

-

Wash the resulting solid residue with water and then with n-hexane.

-

Dry the product under reduced pressure.

Expected Characterization of a Representative Product (2-(4-Chlorophenyl)-1H-benzimidazole): [5]

-

Appearance: Yellow crystals

-

Melting Point: Specific data for the 5-difluoromethoxy analog is not available. The unsubstituted analog melts at a range that would be determined experimentally.

-

¹H NMR: Expected signals would correspond to the protons of the benzimidazole core and the substituted phenyl ring.

-

IR: Characteristic peaks for N-H, C=N, and aromatic C-H stretching.

Applications in Drug Discovery

Benzimidazole derivatives are known to possess a wide range of biological activities. The introduction of a difluoromethoxy group is anticipated to enhance these properties.

Antimicrobial Activity